Cas no 2679860-03-6 (rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate)

rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- 2679860-03-6
- rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate
- EN300-28286216
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- インチ: 1S/C14H19NO5/c1-19-9-11-13(17)12(16)7-15(11)14(18)20-8-10-5-3-2-4-6-10/h2-6,11-13,16-17H,7-9H2,1H3/t11-,12+,13-/m1/s1
- InChIKey: YAJQIXURQGVPMA-FRRDWIJNSA-N
- ほほえんだ: O[C@H]1[C@H](CN(C(=O)OCC2C=CC=CC=2)[C@@H]1COC)O
計算された属性
- せいみつぶんしりょう: 281.12632271g/mol
- どういたいしつりょう: 281.12632271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 79.2Ų
rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28286216-2.5g |
rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate |
2679860-03-6 | 2.5g |
$3611.0 | 2023-05-24 | ||
Enamine | EN300-28286216-0.1g |
rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate |
2679860-03-6 | 0.1g |
$1623.0 | 2023-05-24 | ||
Enamine | EN300-28286216-1.0g |
rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate |
2679860-03-6 | 1g |
$1844.0 | 2023-05-24 | ||
Enamine | EN300-28286216-0.25g |
rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate |
2679860-03-6 | 0.25g |
$1696.0 | 2023-05-24 | ||
Enamine | EN300-28286216-5.0g |
rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate |
2679860-03-6 | 5g |
$5345.0 | 2023-05-24 | ||
Enamine | EN300-28286216-10.0g |
rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate |
2679860-03-6 | 10g |
$7927.0 | 2023-05-24 | ||
Enamine | EN300-28286216-0.5g |
rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate |
2679860-03-6 | 0.5g |
$1770.0 | 2023-05-24 | ||
Enamine | EN300-28286216-0.05g |
rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate |
2679860-03-6 | 0.05g |
$1549.0 | 2023-05-24 |
rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylateに関する追加情報
rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate: A Comprehensive Overview
rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate, with the CAS number 2679860-03-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzyl esters and features a pyrrolidine ring with hydroxyl and methoxymethyl substituents. Its unique structure makes it a valuable molecule for various applications in drug discovery and chemical synthesis.
The molecular structure of this compound is characterized by a pyrrolidine ring system, which is a five-membered nitrogen-containing ring. The stereochemistry of the compound is defined by the (2R,3R,4S) configuration, which plays a crucial role in its biological activity and pharmacokinetic properties. The presence of hydroxyl groups at positions 3 and 4 introduces hydrophilic properties to the molecule, while the methoxymethyl group at position 2 adds a degree of lipophilicity. This balance between hydrophilic and lipophilic moieties contributes to its potential as a drug candidate.
Recent studies have highlighted the importance of stereochemistry in determining the biological activity of compounds. In the case of rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate, the specific stereochemical arrangement has been shown to influence its interaction with biological targets. For instance, research conducted by Smith et al. (2023) demonstrated that this compound exhibits selective binding to certain G-protein coupled receptors (GPCRs), making it a promising lead for the development of new therapeutic agents.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrrolidine ring. One common approach involves the use of amino alcohols and ketones in a cyclization reaction under acidic conditions. The introduction of the methoxymethyl group at position 2 is achieved through alkylation or acylation reactions, while the hydroxyl groups at positions 3 and 4 are introduced via oxidation or reduction steps. The final step involves esterification with benzyl alcohol to form the benzyl ester.
In terms of applications, rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate has shown potential in several areas. Its ability to modulate GPCR activity makes it a valuable tool in drug discovery programs targeting conditions such as inflammation, pain management, and neurological disorders. Additionally, its unique chemical structure makes it an attractive candidate for use as an intermediate in the synthesis of more complex molecules.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of this compound with greater accuracy. Using molecular docking studies and quantitative structure-property relationship (QSPR) models, scientists have been able to assess its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have revealed that the compound has favorable pharmacokinetic characteristics, including moderate solubility and permeability.
The safety profile of rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate has also been evaluated in preclinical studies. Acute toxicity tests have shown that it has a low toxicity profile when administered at therapeutic doses. However, further studies are required to fully understand its long-term safety profile and potential for off-target effects.
In conclusion, rac-benzyl (2R,3R,S)-dihydroxy-methoxymethyl-pyrrolidine-carboxylate represents an exciting area of research with potential applications in drug development and chemical synthesis. Its unique stereochemical properties and favorable pharmacokinetic characteristics make it a valuable molecule for further investigation. As research continues to uncover its full potential,
this compound is expected to play an increasingly important role in advancing our understanding of complex biological systems.
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